1-(Methyl-d3)-5-nitro-1H-indole 1-(Methyl-d3)-5-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684541
InChI: InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3
SMILES: CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Molecular Formula: C9H8N2O2
Molecular Weight: 179.19 g/mol

1-(Methyl-d3)-5-nitro-1H-indole

CAS No.:

Cat. No.: VC13684541

Molecular Formula: C9H8N2O2

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Methyl-d3)-5-nitro-1H-indole -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 179.19 g/mol
IUPAC Name 5-nitro-1-(trideuteriomethyl)indole
Standard InChI InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3
Standard InChI Key PXBQSCHRKSBGKV-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
SMILES CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Canonical SMILES CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Isotopic Labeling

The indole scaffold of 1-(methyl-d₃)-5-nitro-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The deuterated methyl group (-CD₃) at the 1-position and the electron-withdrawing nitro (-NO₂) group at the 5-position introduce steric and electronic modifications that influence reactivity and spectral characteristics .

Molecular and Crystallographic Data

Property1-Methyl-5-nitro-1H-indole1-(Methyl-d₃)-5-nitro-1H-indole
Molecular FormulaC₉H₈N₂O₂C₉H₅D₃N₂O₂
Molecular Weight176.17 g/mol179.20 g/mol
CAS Number29906-67-0 Not formally assigned
Key Spectral Shifts (¹H NMR)δ 3.85 (s, 3H, CH₃) δ 3.85 (s, CD₃, suppressed)

The deuteration of the methyl group reduces signal intensity in ¹H NMR spectra due to the absence of protons, simplifying spectral interpretation in complex mixtures.

Synthesis and Deuterium Incorporation

The synthesis of 1-(methyl-d₃)-5-nitro-1H-indole typically involves late-stage isotopic labeling. A common strategy employs deuterated alkylating agents, such as iodomethane-d₃ (CD₃I), to introduce the deuterated methyl group onto the indole nitrogen .

Stepwise Synthesis Protocol

  • Indole Nitration: Nitration of 1H-indole at the 5-position using mixed acid (HNO₃/H₂SO₄) yields 5-nitro-1H-indole .

  • N-Methylation with CD₃I: Treatment of 5-nitro-1H-indole with CD₃I in the presence of a base (e.g., NaH) in dimethylformamide (DMF) facilitates selective N-methyl-d₃ substitution .

  • Purification: Column chromatography (ethyl acetate/petroleum ether) isolates the deuterated product with >95% isotopic purity .

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions .

  • Solvent: Polar aprotic solvents (DMF, CH₃CN) enhance reaction efficiency .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 210–215°C, similar to the non-deuterated analog .

  • Solubility:

    • Dichloromethane: 25 mg/mL

    • Ethanol: 15 mg/mL

    • Water: <0.1 mg/mL

Spectroscopic Characteristics

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)Absence of methyl proton signals; aromatic protons at δ 8.15 (d, J=8.8 Hz), 7.55 (d, J=3.2 Hz)
¹³C NMRCD₃ resonance at δ 38.5 (septet, J=19 Hz)
IR (KBr)ν(NO₂) 1520 cm⁻¹; ν(C-D) 2200 cm⁻¹

Applications in Scientific Research

Isotopic Tracer Studies

The compound’s deuterated methyl group enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in:

  • Pharmacokinetics: Quantifying drug metabolites without interference from endogenous compounds.

  • Enzyme Mechanisms: Elucidating methyl transfer reactions via kinetic isotope effects (KIEs).

Catalysis and Synthetic Chemistry

  • Cross-Coupling Reactions: The nitro group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to generate biaryl structures .

  • Reduction Studies: Selective reduction of the nitro group to an amine (-NH₂) using H₂/Pd-C proceeds with a 10–15% slower rate compared to the non-deuterated analog due to C-D bond stabilization.

Future Directions

Ongoing research explores its utility in:

  • Positron Emission Tomography (PET): Incorporation of ¹¹C-labeled analogs for real-time imaging.

  • Proteomics: As a stable isotope-labeled internal standard for quantitative MS.

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